Cas no 1807224-87-8 (2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)

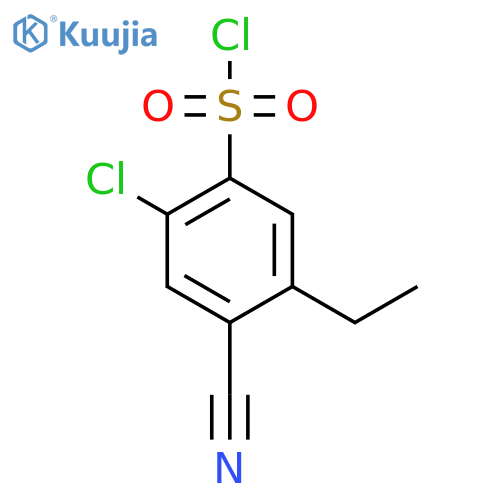

1807224-87-8 structure

商品名:2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride

CAS番号:1807224-87-8

MF:C9H7Cl2NO2S

メガワット:264.128379106522

CID:5038401

2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride

-

- インチ: 1S/C9H7Cl2NO2S/c1-2-6-4-9(15(11,13)14)8(10)3-7(6)5-12/h3-4H,2H2,1H3

- InChIKey: BUDPSCWBNDFFRE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C#N)C(=CC=1S(=O)(=O)Cl)CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 367

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 66.3

2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010000741-1g |

2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride |

1807224-87-8 | 97% | 1g |

1,445.30 USD | 2021-07-06 | |

| Alichem | A010000741-500mg |

2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride |

1807224-87-8 | 97% | 500mg |

782.40 USD | 2021-07-06 | |

| Alichem | A010000741-250mg |

2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride |

1807224-87-8 | 97% | 250mg |

494.40 USD | 2021-07-06 |

2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride 関連文献

-

1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

1807224-87-8 (2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride) 関連製品

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量